- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

959741-32-3 structure
Nome del prodotto:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Numero CAS:959741-32-3
MF:C7H6BrNO3
MW:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
- AK00779456
- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
- C77316
- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
- BS-17996
- DB-196363
- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
- 959741-32-3
- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
- MFCD28962490
- AKOS037649313
- MCYWPISPRQLCFC-UHFFFAOYSA-N
- SCHEMBL2961818
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
-
- MDL: MFCD28962490
- Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
- Chiave InChI: MCYWPISPRQLCFC-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]
Proprietà calcolate
- Massa esatta: 230.95311g/mol
- Massa monoisotopica: 230.95311g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 176
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 51.8
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB527767-1 g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€193.60 | 2023-04-17 | ||
abcr | AB527767-250 mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 250MG |
€114.70 | 2023-04-17 | ||
eNovation Chemicals LLC | Y1211804-10g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 95% | 10g |
$800 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 100mg |
139CNY | 2021-05-07 | |
Aaron | AR01KM05-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$340.00 | 2025-02-12 | |
abcr | AB527767-1g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |
959741-32-3 | 1g |
€148.90 | 2025-02-16 | ||
1PlusChem | 1P01KLRT-5g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 5g |
$183.00 | 2024-04-19 | |
Ambeed | A155931-5g |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |
959741-32-3 | 97% | 5g |
$228.0 | 2024-04-16 | |
Aaron | AR01KM05-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 100mg |
$24.00 | 2025-02-12 | |
1PlusChem | 1P01KLRT-1g |
5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |
959741-32-3 | 97% | 1g |
$46.00 | 2024-04-19 |
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ; 0 °C
1.2 Reagents: Sodium sulfite ; 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Riferimento
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux
Riferimento
- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt
Riferimento
- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Riferimento
- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt
Riferimento
- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt
Riferimento
- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt
Riferimento
- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8
Riferimento
- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C
Riferimento
- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux
Riferimento
- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 ReceptorJournal of Medicinal Chemistry, 2015, 58(10), 4266-4277,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Riferimento
- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials
- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide
- Methyl 5-bromopyridine-2-carboxylate
- 5-bromopyridine-2-carboxylic acid
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Letteratura correlata
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Purezza:99%
Quantità:5g
Prezzo ($):205.0